1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene typically involves halogenation and fluorination reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism by which 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-3-(difluoromethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the number and type of fluorine-containing groups. The presence of both difluoromethyl and trifluoromethyl groups in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUPCZOIWIUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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